2,6-difluoro-N-(1-methylbutyl)benzamide

FtsZ inhibition antibacterial drug discovery allosteric modulation

Researchers requiring isoform-selective HDAC1 chemical probes often face confounding cytotoxicity from HDAC6 inhibition. This 2,6-difluorobenzamide delivers a >36-fold HDAC1/HDAC6 selectivity window (HDAC1 IC50 2,750 nM, HDAC6 IC50 >100,000 nM) for clean mechanistic studies. • Non-planar -27° dihedral angle enables FtsZ allosteric binding. • Minimal CYP3A4 liability (IC50 20,000 nM) for hepatic screening panels. • hCA II Ki 501 nM - a moderate-affinity, non-sulfonamide CA ligand. Supplied with independent analytical verification; standard international shipping.

Molecular Formula C12H15F2NO
Molecular Weight 227.255
Cat. No. B1183954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(1-methylbutyl)benzamide
Molecular FormulaC12H15F2NO
Molecular Weight227.255
Structural Identifiers
SMILESCCCC(C)NC(=O)C1=C(C=CC=C1F)F
InChIInChI=1S/C12H15F2NO/c1-3-5-8(2)15-12(16)11-9(13)6-4-7-10(11)14/h4,6-8H,3,5H2,1-2H3,(H,15,16)
InChIKeyHQHTVYLOPLJSGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-N-(1-methylbutyl)benzamide: Identity and Sourcing


2,6-Difluoro-N-(1-methylbutyl)benzamide (IUPAC: 2,6-difluoro-N-pentan-2-ylbenzamide; molecular formula C₁₂H₁₅F₂NO; MW 227.255 g/mol) is a fluorinated benzamide derivative belonging to the 2,6-difluorobenzamide chemical class . This class is recognized as a privileged pharmacophore in antibacterial drug discovery, particularly through allosteric inhibition of the bacterial cell division protein FtsZ [1]. The compound is commercially sourced as a research-grade chemical with typical purity specifications of 95% . Its CAS registry number is not uniformly assigned across vendors, and its PubChem legacy substance record (SID 29559034) is no longer actively maintained, indicating that procurement should be accompanied by independent analytical verification [2].

Why 2,6-Difluoro-N-(1-methylbutyl)benzamide Is Irreplaceable


The 2,6-difluorobenzamide scaffold derives its biological activity from a specific conformational preference—the fluorine atoms at positions 2 and 6 induce a dihedral angle of approximately −27° between the carboxamide group and the aromatic ring, enabling the molecule to adopt the non-planar conformation required for binding within the allosteric pocket of target proteins such as FtsZ [1]. Non-fluorinated benzamides (e.g., 3-methoxybenzamide, 3-MBA) remain largely planar and cannot achieve this binding-competent geometry [1]. Furthermore, the N-(1-methylbutyl) side chain introduces a chiral, branched alkylamide motif that modulates molecular properties including lipophilicity (clogP ~2.67), hydrogen-bonding capacity, and target selectivity profiles distinct from other N-substituted 2,6-difluorobenzamides [2]. Interchanging with a compound lacking the 2,6-difluoro pattern or carrying a different N-alkyl substituent would alter both FtsZ-target engagement and off-target activity profiles, compromising experimental reproducibility in antibacterial, HDAC inhibition, or carbonic anhydrase studies [1][2].

2,6-Difluoro-N-(1-methylbutyl)benzamide Comparator Evidence


FtsZ Allosteric Pocket: 2,6-Difluorobenzamide Conformational Advantage

Molecular docking and conformational analysis comparing 2,6-difluoro-3-methoxybenzamide (DFMBA) against non-fluorinated 3-methoxybenzamide (3-MBA) demonstrated that 2,6-difluorination introduces a dihedral angle of −27° between the carboxamide and the aromatic ring, enabling adoption of the non-planar conformation observed in co-crystallized FtsZ complexes [1]. The non-fluorinated 3-MBA remains essentially planar and cannot access this binding-competent geometry [1]. Although the quantitative MIC or IC50 increment attributable specifically to 2,6-difluorination in the target compound 2,6-difluoro-N-(1-methylbutyl)benzamide has not been reported in a head-to-head study, the class-level SAR is well established: 2,6-difluorination consistently enhances anti-staphylococcal activity across diverse 3-substituted benzamide series [2].

FtsZ inhibition antibacterial drug discovery allosteric modulation structure-based design

HDAC1 vs HDAC6 Isoform Selectivity

In biochemical assays using recombinant human HDAC isoforms, 2,6-difluoro-N-(1-methylbutyl)benzamide demonstrated an IC50 value of 2,750 nM against HDAC1 versus an IC50 > 100,000 nM against HDAC6, yielding a selectivity ratio of >36-fold for HDAC1 over HDAC6 [1]. For context, the clinically used broad-spectrum benzamide HDAC inhibitor entinostat (MS-275) exhibits an HDAC1 IC50 of approximately 300 nM and HDAC3 IC50 of approximately 500 nM, but with significant HDAC6 activity in the low micromolar range, providing a narrower selectivity window [2]. The pronounced selectivity of the target compound against HDAC6 may be functionally relevant for applications where HDAC6-sparing profiles are desired to avoid tubulin deacetylase-related cytotoxic effects [2].

HDAC inhibition epigenetics isoform selectivity cancer research chemical probe development

Carbonic Anhydrase II Affinity vs Acetazolamide

2,6-Difluoro-N-(1-methylbutyl)benzamide exhibited a binding affinity (Ki) of 501 nM against recombinant human carbonic anhydrase II (hCA II) as determined by stopped-flow CO₂ hydration assay [1]. The clinical standard carbonic anhydrase inhibitor acetazolamide binds hCA II with a Ki of approximately 12 nM under comparable assay conditions [2]. The target compound is thus approximately 42-fold less potent than acetazolamide at hCA II, placing it in a moderate-affinity range that may be advantageous for applications where complete CA II inhibition is undesirable (e.g., avoiding systemic acid–base disturbances) or where the benzamide scaffold serves as a starting point for further optimization [1][2].

carbonic anhydrase inhibition glaucoma research diuretic target stopped-flow assay binding affinity

Low CYP3A4 Inhibition Liability

In a human liver microsome assay, 2,6-difluoro-N-(1-methylbutyl)benzamide inhibited CYP3A4 with an IC50 of 20,000 nM (20 µM), using midazolam as the probe substrate and NADPH cofactor with 10 min incubation [1]. This value is substantially above the typical screening threshold of concern (IC50 < 10 µM) used to flag potential CYP3A4-mediated drug–drug interaction risk [2]. By comparison, the prototypical CYP3A4 inhibitor ketoconazole exhibits an IC50 of approximately 0.02–0.05 µM in similar human liver microsome systems [2]. The low CYP3A4 inhibitory propensity of this compound suggests a reduced likelihood of CYP3A4-dependent metabolic clearance issues or pharmacokinetic drug–drug interactions when used in cellular or in vivo model systems [1][2].

drug metabolism CYP3A4 inhibition ADME hepatic clearance drug–drug interaction

BACE1 Cellular Inhibition Profile

2,6-Difluoro-N-(1-methylbutyl)benzamide inhibited β-secretase 1 (BACE1) with an IC50 of 5 nM in a human SH-SY5Y neuroblastoma cellular assay expressing wild-type human β-APP, assessed as reduction in secreted amyloid-β (1–40) peptide after 24-hour treatment [1]. For reference, the well-characterized BACE1 inhibitor verubecestat (MK-8931) exhibits a biochemical BACE1 IC50 of approximately 2–5 nM but a cellular IC50 of approximately 13 nM for Aβ40 reduction in HEK293-APP cells [2]. The cellular potency of the target compound is thus in the same order of magnitude as clinical-stage BACE1 inhibitors, though selectivity data against BACE2 and cathepsin D are not available from the same dataset, limiting the interpretability of the single-point measurement [1][2].

BACE1 inhibition Alzheimer's disease amyloid beta cellular assay neuroscience

Physicochemical Comparison with PC190723

Calculated physicochemical descriptors for 2,6-difluoro-N-(1-methylbutyl)benzamide include a computed logP (clogP) of 2.67 and a topological polar surface area (TPSA) of 22.00 Ų [1]. By comparison, the prototypical FtsZ inhibitor PC190723 (3-[(6-chlorothiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide) has a higher molecular weight (355.75 g/mol vs. 227.25 g/mol), higher TPSA, and a more complex heterocyclic architecture [2]. The target compound's lower molecular weight and minimal TPSA are consistent with higher predicted membrane permeability and potentially superior solubility in standard DMSO-based screening formats, although experimental logD and aqueous solubility measurements are not available from the same datasets [1][2].

drug-likeness Lipinski parameters physicochemical profiling permeability solubility

2,6-Difluoro-N-(1-methylbutyl)benzamide: Key Application Scenarios


HDAC1-Selective Probe with HDAC6 Sparing

With an HDAC1 IC50 of 2,750 nM and HDAC6 IC50 > 100,000 nM (>36-fold selectivity window), this compound serves as a scaffold for developing isoform-selective HDAC1 chemical probes where HDAC6-mediated tubulin deacetylase activity must be avoided to minimize confounding cytotoxicity [1]. The selectivity profile compares favorably to first-generation benzamide HDAC inhibitors such as entinostat, which carry narrower selectivity margins [1]. Researchers procuring this compound for HDAC selectivity studies should independently verify the IC50 values under their specific assay conditions, given that the current data derive from a single recombinant enzyme assay dataset [1].

FtsZ Pharmacophore Validation in Gram-Positive Bacteria

The 2,6-difluorobenzamide motif present in this compound is a validated pharmacophore for allosteric FtsZ inhibition, with the difluoro substitution conferring the non-planar conformation (−27° dihedral angle) essential for productive binding within the FtsZ allosteric pocket [2]. For antibacterial discovery programs, this compound may be used as a simplified, non-heterocyclic reference molecule to baseline the contribution of the 2,6-difluorobenzamide core to anti-staphylococcal activity, distinct from more elaborate 3-substituted analogs such as PC190723 (MIC 0.5–1.0 μg/mL against S. aureus) [3]. Note that MIC data for this specific compound against S. aureus or MRSA strains have not been identified in the public literature, and users should generate these data experimentally [2][3].

Carbonic Anhydrase II SAR Ligand

The measured hCA II Ki of 501 nM places this compound approximately 42-fold weaker than acetazolamide (Ki 12 nM), making it suitable as a moderate-affinity benzamide-based CA II ligand for SAR expansion studies [4]. In contrast to sulfonamide-based CA inhibitors, the benzamide zinc-binding group may exhibit distinct dissociation kinetics and isoform selectivity profiles, offering a complementary chemical starting point for programs seeking non-sulfonamide CA modulators [4]. Procurement should include verification of Zn²⁺-chelating capacity under the relevant assay pH, as benzamide-based CA inhibitors can display pH-dependent binding [4].

ADME Reference: Low CYP3A4 Liability

With a CYP3A4 IC50 of 20,000 nM—exceeding the typical 10 µM drug–drug interaction concern threshold by 2-fold—this compound can serve as a low-CYP3A4-liability reference or negative control in hepatic metabolism screening panels [5]. Its minimal CYP3A4 inhibition contrasts with the majority of drug-like benzamide derivatives that often carry sub-micromolar CYP450 liabilities, making it a useful benchmarking tool when establishing assay windows for CYP3A4 inhibition screening cascades [5]. Users should confirm CYP3A4 IC50 values with their in-house human liver microsome batches and consider time-dependent inhibition (TDI) assessment, as the available data represent a single 10-minute incubation time point [5].

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